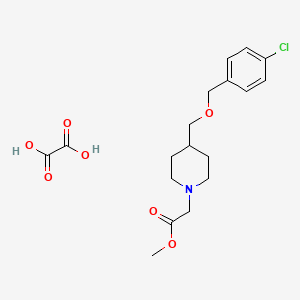

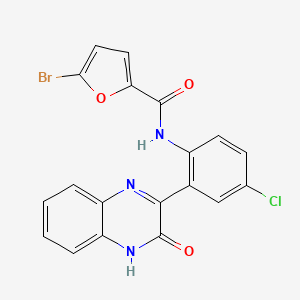

![molecular formula C11H10N2OS B2600682 2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one CAS No. 1552483-08-5](/img/structure/B2600682.png)

2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one” is a complex organic molecule. It is also known as Spiro[imidazolidine-4,2’-[2H]indene]-2,5-dione,1’,3’-dihydro .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with phenethylisothiocyanate followed by cyclization of the intermediate thiourea synthesized 3-phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H10N2O2/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) .Chemical Reactions Analysis

The 2-thioxo-imidazolidin-4-ones were converted with DMF-DEA (1.05 equiv.) into the corresponding 5-dimethylaminomethylidene-2-thioxo-imidazolidin-4-ones in yields ranging from 74 to 77% after a reaction time of around 30 min at 70-80°C .Applications De Recherche Scientifique

Antibacterial Activity

The compound has been found to exhibit antibacterial activity against E. coli and S. aureus cultures at a concentration (MIC) of 256 µg/mL . This makes it a potential candidate for the development of new antibacterial drugs .

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, new substituted 4-aryl-8-methyl-2-thioxo-1,2,3,4-tetrahydro-6 H-pyrimido[1,2-a][1,3,5]triazin-6-one and ethyl 4-aryl-6-oxo-2-thioxo-1,3,4,6-tetrahydro-2 H-pyrimido[1,2-a][1,3,5]triazine-7-carboxylate were synthesized by the reaction of the corresponding 4-oxopyrimidin-2-ylthioureas with arylaldehydes .

Phosphonylation

The compound can undergo phosphonylation. A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, further reaction of which with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .

Creation of Dyes

Compounds containing a pyrimidine moiety are promising objects for the creation of new dyes . Given the structural similarity, it’s plausible that “2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one” could also be used in dye synthesis .

Solar Energy Materials

Nitrogenous heterocyclic compounds, such as this one, are used in the creation of materials for solar energy . This is due to their structural diversity, which makes it possible to modify properties and create optimal structures for specific purposes .

Energy-Rich Substances

Compounds containing a pyrimidine or imidazoline cores and their hybrid derivatives are among the most studied classes of compounds. This is due to the fact that these fragments have proven themselves to be effective scaffolds the drug design . Therefore, “2-thioxo-1’,3’-dihydro-5H-spiro[imidazolidine-4,2’-inden]-5-one” could potentially be used in the creation of energy-rich substances .

Mécanisme D'action

Orientations Futures

The potential of compounds with pyrimidine moiety is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules and thus determines the need to develop new effective methods for their synthesis .

Propriétés

IUPAC Name |

2'-sulfanylidenespiro[1,3-dihydroindene-2,5'-imidazolidine]-4'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c14-9-11(13-10(15)12-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNPQDOPPDMJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC13C(=O)NC(=S)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

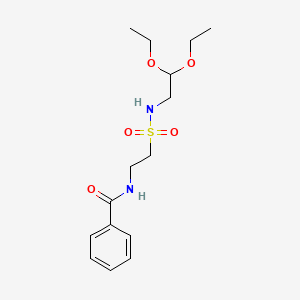

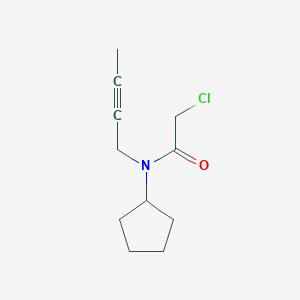

![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)

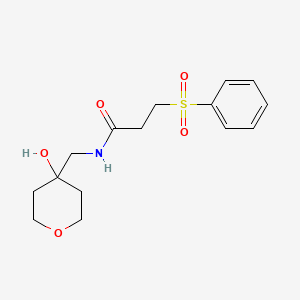

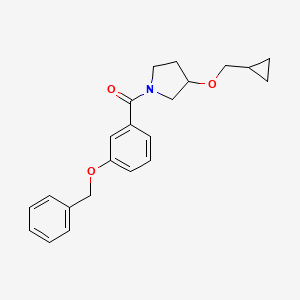

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)

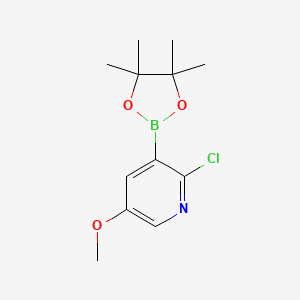

![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2600608.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)

![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)

![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)